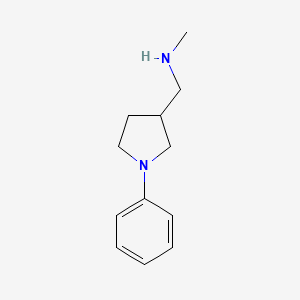AMINE CAS No. 915920-58-0](/img/structure/B3166988.png)
[2-(2-BROMOPHENOXY)ETHYL](ETHYL)AMINE
Overview
Description
2-(2-Bromophenoxy)ethylamine: is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.12826 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an ethylamine chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as bromodiphenyl ethers . These compounds contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .
Mode of Action
Bromodiphenyl ethers, the class of compounds to which it belongs, are known to interact with various biological targets . The bromine atom in these compounds can form a halogen bond with a suitable acceptor in the target protein, which can influence the protein’s function .
Biochemical Pathways
Bromodiphenyl ethers can potentially interfere with various biochemical pathways due to their ability to interact with different proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Bromophenoxy)ethylamine typically involves the reaction of 2-bromophenol with 2-chloroethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol is replaced by the ethylamine group .
Industrial Production Methods:
In industrial settings, the production of 2-(2-Bromophenoxy)ethylamine is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Bromophenoxy)ethylamine can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed under basic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
In chemistry, 2-(2-Bromophenoxy)ethylamine is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of pharmaceutical intermediates and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of brominated phenoxy compounds on cellular processes and enzyme activities . It serves as a model compound to investigate the mechanisms of action of similar brominated compounds .
Medicine:
In medicine, 2-(2-Bromophenoxy)ethylamine is explored for its potential therapeutic applications. It is studied for its antimicrobial and antifungal properties .
Industry:
In industrial applications, this compound is used as a chemical intermediate in the production of polymers , resins , and dyes . It is also employed in the synthesis of specialty chemicals for various industrial processes .
Comparison with Similar Compounds
- 2-(2-Bromophenoxy)ethylamine
- 2-(2-Bromophenoxy)ethylamine
- 2-(2-Bromophenoxy)ethylamine
Comparison:
- 2-(2-Bromophenoxy)ethylamine: Similar structure but with a methyl group instead of an ethyl group. It exhibits slightly different chemical reactivity and biological activity .
- 2-(2-Bromophenoxy)ethylamine: Contains a propan-2-yl group, leading to differences in steric hindrance and reactivity .
- 2-(2-Bromophenoxy)ethylamine: Has a butyl group, resulting in variations in hydrophobicity and interaction with biological targets .
Uniqueness:
The uniqueness of 2-(2-Bromophenoxy)ethylamine lies in its balance of hydrophobicity and reactivity , making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXRVNWDRHERJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291400 | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-58-0 | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


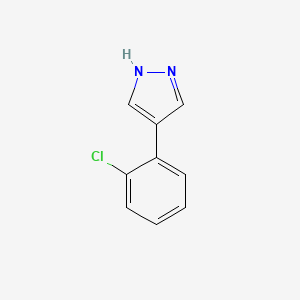
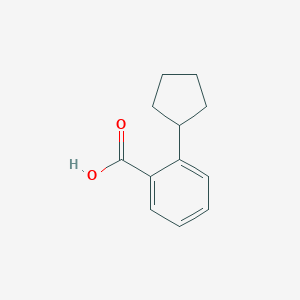
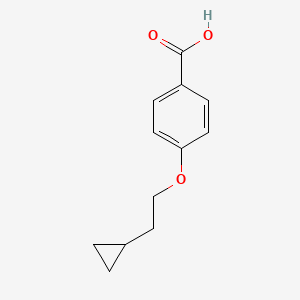
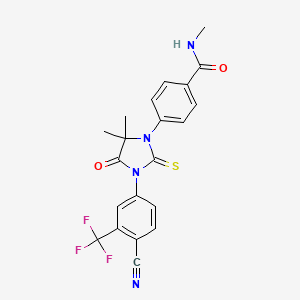
![D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-](/img/structure/B3166923.png)
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)
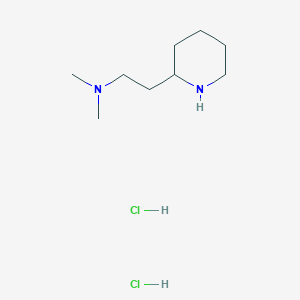
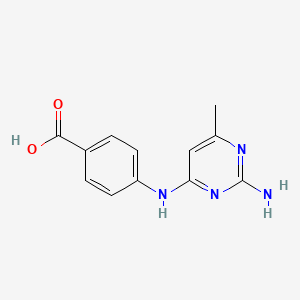
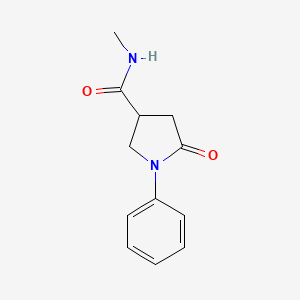

![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)
amine](/img/structure/B3166978.png)
![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
